molecular formula C9H11ClFNO2 B12277434 2-Amino-2-(2-fluorophenyl)propanoic acid;hydrochloride

2-Amino-2-(2-fluorophenyl)propanoic acid;hydrochloride

Cat. No.: B12277434
M. Wt: 219.64 g/mol
InChI Key: DTGCHWICWGQIOT-UHFFFAOYSA-N
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Description

(2R)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable precursor, such as 2-fluorobenzaldehyde.

    Formation of the Amino Acid: The precursor undergoes a series of reactions, including reductive amination and subsequent protection of the amino group.

    Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the desired (2R)-enantiomer.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (2R)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and recrystallization, is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The fluorophenyl group can be reduced to form the corresponding cyclohexyl derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

(2R)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The amino group plays a crucial role in forming hydrogen bonds and electrostatic interactions, which are essential for its activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl: The enantiomer of the compound with different stereochemistry.

    2-Amino-2-(2-chlorophenyl)propanoic acid-HCl: Similar structure with a chlorine atom instead of fluorine.

    2-Amino-2-(2-bromophenyl)propanoic acid-HCl: Similar structure with a bromine atom instead of fluorine.

Uniqueness

(2R)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable tool in research and drug development.

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

2-amino-2-(2-fluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c1-9(11,8(12)13)6-4-2-3-5-7(6)10;/h2-5H,11H2,1H3,(H,12,13);1H

InChI Key

DTGCHWICWGQIOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)(C(=O)O)N.Cl

Origin of Product

United States

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